molecular formula C14H12F2N6OS B2861836 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 941965-22-6

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2861836
CAS No.: 941965-22-6
M. Wt: 350.35
InChI Key: WBTUFNDLSBITDD-UHFFFAOYSA-N
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Description

1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound developed for research purposes. It features a tetrazole ring, a five-membered heterocycle known for its diverse biological activities and its role as a bioisostere for carboxylic acids, which can improve metabolic stability and alter pharmacokinetic properties in drug candidates . The molecular structure incorporates both 3,4-difluorophenyl and thiophen-2-ylmethyl groups, suggesting potential for targeted interaction with biological systems. Tetrazole derivatives are frequently explored in medicinal chemistry for their antibacterial, anticancer, and anticonvulsant properties, making them valuable scaffolds in drug discovery programs . Specifically, tetrazole rings have been used as key pharmacophores in several FDA-approved antibiotics and other therapeutic agents, underscoring their established significance in pharmaceutical development . The unique electronic and steric properties of this compound make it a candidate for use in various research areas, including enzyme inhibition studies, molecular modeling, and the development of new pharmacologically active molecules. This product is intended for research and development applications exclusively and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N6OS/c15-11-4-3-9(6-12(11)16)22-13(19-20-21-22)8-18-14(23)17-7-10-2-1-5-24-10/h1-6H,7-8H2,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTUFNDLSBITDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Tetrazole-Urea Scaffolds

a. 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea ()
  • Structure: Lacks the thiophen-2-ylmethyl group; features a mono-fluorophenyl substituent.
  • Physical Properties : Melting point 166–170°C, yield 62% .
  • Spectral Data : IR peaks at 3300–3100 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O urea) .
b. 1-(4-Bromo-2-(1H-tetrazol-5-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea ()
  • Structure : Bromo and trifluoromethyl substituents replace difluorophenyl and thiophene.
  • Purity : 99+%, indicating robust synthetic protocols .
c. 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea ()
  • Structure : Integrates a piperazine-thiazole side chain instead of tetrazole-thiophene.
  • Yield : 88.9%, higher than many tetrazole-urea analogues .
Table 1: Key Properties of Selected Compounds
Compound Melting Point (°C) Yield (%) Purity (%) Key Substituents Reference
Target Compound Not reported Not given Not given 3,4-Difluorophenyl, Thiophene
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea 166–170 62 4-Fluorophenyl
1-(4-Bromo-2-(1H-tetrazol-5-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea 99+ 4-Bromo, 3-Trifluoromethyl
1-(3-Chloro-4-fluorophenyl)-3-(4-(thiazol-2-yl)phenyl)urea 88.9 Piperazine-thiazole
  • Synthetic Methods : The target compound likely follows protocols similar to , where tetrazole-thioether intermediates are functionalized with urea-forming reagents (e.g., isocyanates) . Yields for urea derivatives vary widely (52–99+%), influenced by substituent reactivity and purification methods.

Functional Group Impact on Activity and Stability

  • Fluorine Substitution: The 3,4-difluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to mono-fluoro () or non-fluorinated analogues .
  • Thiophene vs. Phenyl : Thiophene’s aromaticity and sulfur atom could improve solubility or target binding compared to purely phenyl-based systems (e.g., ) .
  • Tetrazole vs.

Preparation Methods

[3+2] Cycloaddition and Subsequent Functionalization

Comparative Analysis of Synthetic Routes

Parameter [3+2] Cycloaddition Curtius Rearrangement Direct Coupling
Total Steps 3 3 2
Overall Yield 55–65% 40–50% 60–70%
Key Advantage High purity Scalability Minimal steps
Limitation Long reaction times Sensitive intermediates Cost of reagents
Cited Sources

Reaction Conditions and Optimization

Temperature Sensitivity

  • Curtius rearrangement requires strict temperature control (100°C) to prevent side reactions.
  • Direct coupling with HATU proceeds efficiently at 0–25°C.

Solvent Selection

  • Polar aprotic solvents (DMF, THF) enhance urea coupling efficiency.
  • Toluene is optimal for Curtius rearrangement due to its high boiling point.

Purification Techniques

  • Recrystallization (ethanol/water) achieves >95% purity for the [3+2] route.
  • Column chromatography (silica gel) is critical for isolating the Curtius product.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.80–7.60 (m, 3H, Ar-H), 6.95–6.85 (m, 3H, thiophene), 4.40 (s, 2H, CH₂), 4.20 (s, 2H, CH₂).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O urea), 1600 cm⁻¹ (tetrazole ring).

Q & A

Q. What are the common synthetic routes for synthesizing 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving:

Cyclization : Formation of the tetrazole ring from nitrile precursors using sodium azide and ammonium chloride under reflux conditions (e.g., in DMF at 100°C for 12 hours) .

Alkylation : Introduction of the (3,4-difluorophenyl)methyl group via nucleophilic substitution, often employing K₂CO₃ as a base in acetonitrile .

Urea Coupling : Reaction of the tetrazole intermediate with thiophen-2-ylmethyl isocyanate in dichloromethane (DCM) with triethylamine as a catalyst .
Key Considerations : Optimize reaction time and temperature to avoid side products like over-alkylation or urea hydrolysis. Monitor purity via TLC and HPLC .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the tetrazole ring (δ ~8.5–9.5 ppm for aromatic protons), thiophene (δ ~6.5–7.5 ppm), and urea NH groups (δ ~5.5–6.0 ppm, broad) .
  • IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns to distinguish from structural analogs .

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

  • In Vitro Assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. For antimicrobial activity, use microdilution methods (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293, HepG2) to assess selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Comparative Assays : Replicate experiments under standardized conditions (e.g., fixed cell lines, serum-free media) to eliminate variability .
  • Structural Analogs : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate the impact of substituents on activity .
  • Meta-Analysis : Cross-reference data with PubChem BioAssay entries (AID 743255) to identify consensus targets .

Q. What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³ matrix) to evaluate temperature, solvent polarity, and catalyst loading. For example, PEG-400 as a green solvent increases yield by 15% compared to DMF .

  • Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) to enhance regioselectivity in alkylation steps .

  • Workflow :

    VariableRange TestedOptimal Value
    Temperature70–100°C80°C
    SolventDMF, PEG-400, THFPEG-400
    Catalyst Loading5–15 wt%10 wt%

Q. How can computational methods predict reactivity or binding modes for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian 16 with DFT (B3LYP/6-31G*) to model transition states in urea formation, identifying energy barriers for competing pathways .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities for kinase targets (e.g., EGFR, PDB ID: 3GG) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Substituent Variation : Compare analogs with differing substituents (Table 1):

    SubstituentActivity (IC₅₀, μM)Notes
    Thiophene0.45 ± 0.02High solubility
    Phenyl1.20 ± 0.15Reduced bioavailability
    Furan0.89 ± 0.10Increased metabolic stability
  • Pharmacophore Modeling : MOE or Phase to identify critical hydrogen-bond acceptors (tetrazole N) and hydrophobic regions (difluorophenyl) .

Q. How to address stability issues in aqueous formulations?

Methodological Answer:

  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Major degradation products include hydrolyzed urea derivatives .
  • Excipient Screening : Use cyclodextrins (e.g., HP-β-CD) to enhance solubility and prevent aggregation. Lyophilization in mannitol matrices improves shelf life .

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